molecular formula C11H7Cl2NO B6367903 2-(2,3-Dichlorophenyl)-3-hydroxypyridine CAS No. 1261994-88-0

2-(2,3-Dichlorophenyl)-3-hydroxypyridine

Cat. No.: B6367903
CAS No.: 1261994-88-0
M. Wt: 240.08 g/mol
InChI Key: KSIXETPDDPSOHB-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-3-hydroxypyridine is a high-purity chemical compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol . This complex heteroaromatic scaffold, which features a 3-hydroxypyridine ring linked to a 2,3-dichlorophenyl group, is recognized as a valuable building block in medicinal chemistry and drug discovery research . The specific substitution pattern of the chlorine atoms on the phenyl ring and the hydroxypyridine moiety presents a unique electronic and steric profile, making this compound a versatile intermediate for the synthesis of more complex molecules . Researchers utilize this compound primarily as a key precursor in the development of potential pharmacologically active molecules. Its structure is frequently explored in the design of compounds for high-throughput screening and in structure-activity relationship (SAR) studies . The dichlorophenyl moiety is a common pharmacophore found in molecules with various biological activities, while the 3-hydroxypyridine group can act as a metal-chelating function or a hydrogen bond donor/acceptor, influencing the compound's binding affinity to biological targets . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-1-3-7(10(8)13)11-9(15)5-2-6-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIXETPDDPSOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683021
Record name 2-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-88-0
Record name 2-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,3 Dichlorophenyl 3 Hydroxypyridine and Its Analogues

Strategic Approaches to the 3-Hydroxypyridine (B118123) Scaffold

A variety of synthetic strategies have been employed to construct the 3-hydroxypyridine core. These methods offer different levels of efficiency, substrate scope, and functional group tolerance.

Ring-forming cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 3-hydroxypyridines. These reactions typically involve the formation of the pyridine (B92270) ring from acyclic precursors through intramolecular bond formation.

One notable approach involves the acid-catalyzed cyclization and aromatization of ring-opened intermediates derived from the oxidation of furfurylamines. researchgate.net This method provides a pathway to substituted 3-hydroxypyridines. Another strategy is the cascade cyclization of oximes that bear an alkynylethyl group, which proceeds through cyclization, a 1,3-rearrangement, and subsequent oxidation. researchgate.net Furthermore, the hetero-Diels-Alder (HDA) reaction of aza-dienes with alkynes presents a useful method for synthesizing the pyridine ring. researchgate.netrsc.org The reaction between 5-ethoxyoxazoles and various dienophiles in the presence of a catalyst like Nd(OTf)3 offers a single-step route to polysubstituted 3-hydroxypyridines. rsc.org

Table 1: Examples of Ring-Forming Cyclization Reactions for 3-Hydroxypyridine Synthesis
Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct Type
Oxidation & CyclizationFurfurylaminesHydrogen peroxide, Acid catalyst (e.g., Aquivion)Substituted 3-hydroxypyridines
Cascade CyclizationOximes with alkynylethyl group-Substituted 3-hydroxypyridines
Hetero-Diels-AlderAza-dienes and alkynes-Functionalized pyridines
Hetero-Diels-Alder5-Ethoxyoxazoles and dienophilesNd(OTf)3Polysubstituted 3-hydroxypyridines

The transformation of furans into pyridines represents an elegant ring expansion strategy. A common method involves the reaction of 2-acylfurans with ammonia (B1221849). researchgate.net This process is a key route for the synthesis of 3-hydroxy-2,2'-bipyridine derivatives. researchgate.net Another variation starts from furan-2-carboxylic acid or its derivatives, which are reacted with ammonia at high temperatures in an amide-containing solvent with an acid catalyst. google.com A multi-stage process starting from furfural (B47365) has also been reported, involving chlorination, reaction with sulfamic acid, and subsequent hydrolysis to yield 2-amino-3-hydroxypyridine. google.comgoogle.compatsnap.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov Several MCRs are utilized for pyridine synthesis. acsgcipr.org The Hantzsch pyridine synthesis, a classic MCR, typically yields a dihydropyridine (B1217469) that is subsequently oxidized to the corresponding pyridine. acsgcipr.org The Guareschi-Thorpe reaction provides direct access to pyridines through the condensation of a β-dicarbonyl compound, an α,β-unsaturated oxime, and subsequent cyclodehydration. researchgate.net These MCRs offer the advantage of building molecular complexity in a single step, often with good atom economy. acsgcipr.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for creating aryl-aryl linkages. sigmaaldrich.comlibretexts.org Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Heck couplings are widely used to introduce aryl substituents onto a pre-formed pyridine ring or to construct the pyridine ring itself. sigmaaldrich.comlibretexts.orgnih.govnih.gov

For the synthesis of 2-(2,3-dichlorophenyl)-3-hydroxypyridine, a Suzuki-Miyaura coupling between a suitably protected 2-halo-3-hydroxypyridine and (2,3-dichlorophenyl)boronic acid would be a logical approach. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govacs.org For instance, the use of bulky trialkylphosphine ligands like P(t-Bu)3 can facilitate the coupling of challenging substrates. nih.gov The reactivity order of halogens in these couplings is typically I > Br > OTf >> Cl. libretexts.org

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameOrganometallic ReagentElectrophileCatalyst System (Example)
Suzuki-MiyauraBoronic acids/estersAryl/vinyl halides or triflatesPd(OAc)2, PPh3
StilleOrganostannanesAryl/vinyl halides or triflatesPd(PPh3)4
NegishiOrganozinc compoundsAryl/vinyl/alkyl halidesPd(Amphos)2Cl2
Heck-Aryl/vinyl halides or triflatesPd(P(t-Bu)3)2

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. While direct biocatalytic synthesis of the this compound core is not widely reported, enzymatic methods are employed for the synthesis of related pyridine derivatives. For instance, monooxygenases have been used for the hydroxylation of pyridine rings. nih.gov The enzyme 4-hydroxypyridine-3-hydroxylase from Agrobacterium sp. catalyzes the hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol. nih.gov In Arthrobacter sp., a flavin-dependent monooxygenase (KpiA) catalyzes the initial hydroxylation of 4-hydroxypyridine to 3,4-dihydroxypyridine. nih.gov Such enzymatic approaches hold promise for the future development of greener synthetic routes to functionalized pyridines. nih.gov

Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is synthesized, further modifications can be made to alter its properties. The hydroxyl group and the pyridine ring itself are key sites for derivatization.

The hydroxyl group can undergo various reactions such as etherification, esterification, or conversion to a triflate for subsequent cross-coupling reactions. The pyridine ring can be subjected to electrophilic or nucleophilic substitution reactions, although the electron-withdrawing nature of the dichlorophenyl group and the hydroxyl group will influence the regioselectivity of these reactions.

A recent photochemical method allows for the C3-hydroxylation of pyridine N-oxides, providing a novel route to 3-hydroxypyridines that can then be further functionalized. acs.org This method has been shown to be applicable to the late-stage functionalization of complex molecules. acs.org

Regioselective Substitution Reactions

The introduction of the 2,3-dichlorophenyl group onto the 3-hydroxypyridine scaffold at the C-2 position is a critical step that requires high regioselectivity. Several methods have been developed for the arylation of pyridines.

One effective method is the titanium(III)-mediated radical arylation of 3-hydroxypyridines. This approach demonstrates high regioselectivity for the 2-position of the pyridine ring. acs.orgnih.gov By utilizing aryldiazonium chlorides, which can be prepared from the corresponding anilines, as the aryl radical source, a variety of 3-hydroxy-2-phenylpyridines can be synthesized in moderate to good yields under straightforward reaction conditions. acs.orgnih.gov

Another powerful technique is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . youtube.comharvard.edunih.gov This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid. For the synthesis of a compound like 2-(2,3-dichlorophenyl)-3,5-dichloropyridine, a close analogue, 2,3,5-trichloropyridine (B95902) can be reacted with an arylboronic acid in the presence of a palladium catalyst. nih.gov A ligand-free Suzuki reaction catalyzed by palladium acetate (B1210297) in an aqueous medium has been shown to be highly efficient for the synthesis of 3,5-dichloro-2-arylpyridines. nih.gov The reaction of 2,3,5-trichloropyridine with various arylboronic acids under these conditions selectively yields the 2-arylated product. nih.gov

Table 1: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids nih.gov

Arylboronic AcidProductYield (%)
Phenylboronic acid3,5-Dichloro-2-phenylpyridine95
4-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine92
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine93
4-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine90
4-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine89

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na2CO3 (2 mmol), Pd(OAc)2 (0.5 mol%), H2O/DMF, 60°C, 12 h.

Furthermore, direct C-H arylation of pyridines offers an atom-economical route. For electron-deficient pyridines, such as those with chloro-substituents, palladium-catalyzed C-H arylation can proceed with high regioselectivity. nih.gov The selectivity is often governed by the electronic properties of the C-H bonds and the pyridine ring itself. nih.gov

O-Alkylation and Esterification Reactions

The hydroxyl group of 2-aryl-3-hydroxypyridines is a versatile handle for further functionalization through O-alkylation and esterification. These reactions can be used to modify the compound's properties or to introduce linkers for hybrid molecules.

O-alkylation of the pyridone tautomer can impart aromaticity to the ring system. nih.gov The alkylation of 2-pyridones can result in both N- and O-alkylated products, and the selectivity can be influenced by the choice of base and solvent. nih.gov For instance, using the silver salt of a 2-pyridone in benzene (B151609) has been reported to favor O-alkylation. nih.gov Copper-catalyzed O-arylation of 3-hydroxypyridines with aryl bromides and iodides has also been achieved using a catalyst system based on 2,2,6,6-tetramethylheptane-3,5-dione. acs.org

Esterification can be accomplished through various methods. A common approach is the reaction of the hydroxypyridine with an acyl chloride or anhydride (B1165640) in the presence of a base. Alternatively, modern coupling reagents can be employed.

Incorporation into Hybrid Scaffolds (e.g., urea (B33335), carbamate (B1207046) derivatives)

The 3-hydroxypyridine moiety can be incorporated into larger molecular frameworks, such as urea and carbamate derivatives, which are common pharmacophores in medicinal chemistry. nih.gov

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. nih.govasianpubs.orgorganic-chemistry.org For a precursor like 2-(2,3-dichlorophenyl)-3-aminopyridine (which could be derived from the corresponding hydroxypyridine), reaction with an appropriate isocyanate would yield the desired urea. Alternatively, unsymmetrical ureas can be synthesized from pyridyl carboxamides and aminopyridines via a Hofmann rearrangement using phenyliodine(II) diacetate (PIDA), which generates the isocyanate in situ. rsc.org This method avoids the direct handling of potentially toxic isocyanates. rsc.org

Table 2: Synthesis of Unsymmetrical Ureas from Pyridyl Carboxamides rsc.org

CarboxamideAmineProductYield (%)
Nicotinamide2-AminopyridineN-(pyridin-3-yl)-N'-(pyridin-2-yl)urea70
Isonicotinamide2-AminopyridineN-(pyridin-4-yl)-N'-(pyridin-2-yl)urea72
Benzamide2-AminopyridineN-phenyl-N'-(pyridin-2-yl)urea75

Carbamate derivatives can be synthesized by reacting the 3-hydroxypyridine with an isocyanate or by reacting a 3-aminopyridine (B143674) derivative with a chloroformate. researchgate.netacs.org A palladium-catalyzed method for the synthesis of N-aryl carbamates involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu This process generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the carbamate. organic-chemistry.orgmit.edu

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates organic-chemistry.orgmit.edu

Aryl Halide/TriflateAlcoholProductYield (%)
4-ChlorotolueneMethanolMethyl (4-methylphenyl)carbamate85
1-Chloro-4-methoxybenzeneIsopropanolIsopropyl (4-methoxyphenyl)carbamate88
Phenyl triflateBenzyl alcoholBenzyl phenylcarbamate91

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic routes to this compound and its analogues are highly dependent on the reaction conditions.

For Suzuki-Miyaura reactions , key parameters to optimize include the choice of palladium catalyst, ligand, base, and solvent system. youtube.comharvard.edu For example, in the synthesis of 3,5-dichloro-2-arylpyridines, a ligand-free system with Pd(OAc)2 in an aqueous DMF solution with Na2CO3 as the base was found to be effective. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can be crucial when using less reactive aryl chlorides as coupling partners. harvard.edu

In C-H arylation reactions , the choice of catalyst, oxidant, and any additives is critical. For the palladium-catalyzed C-H arylation of electron-deficient pyridines, the carboxylic acid ligand can be modified to adapt to challenging substrates. nih.gov The addition of silver salts can also improve reaction outcomes. nih.gov

For O-alkylation reactions , the regioselectivity between N- and O-alkylation can be controlled by the choice of the counter-ion (e.g., alkali metal vs. silver), the solvent, and the nature of the alkylating agent. nih.gov Steric hindrance in the alkylating agent can also favor O-alkylation. nih.gov

The optimization of these conditions is essential for developing robust and scalable synthetic routes to this compound and its derivatives for further study and application.

Advanced Spectroscopic and Chromatographic Characterization of 2 2,3 Dichlorophenyl 3 Hydroxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 2-(2,3-Dichlorophenyl)-3-hydroxypyridine is expected to reveal distinct signals corresponding to the protons on both the dichlorophenyl and hydroxypyridine rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the hydroxyl group, as well as the anisotropic effects of the aromatic rings.

For the 2,3-dichlorophenyl group, the protons would likely appear as a complex multiplet or as distinct doublets and a triplet, depending on the coupling constants. The hydroxypyridine ring protons would also exhibit characteristic splitting patterns. The proton of the hydroxyl group may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Related Compounds

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Predicted) CDCl₃Aromatic protons (dichlorophenyl and pyridine (B92270) rings): δ 7.0-8.5 (m); OH proton: δ 5.0-10.0 (br s)
3-Hydroxypyridine (B118123) CDCl₃δ 8.28 (d), 8.09 (d), 7.33 (m), 7.29 (m)
2,3-Dichloropyridine researchgate.netCDCl₃δ 8.31 (dd), 7.78 (dd), 7.23 (dd)
2,3-Dichloro-5-hydroxypyridine spectrabase.com-Data not available

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbons attached to the chlorine atoms and the hydroxyl group would be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound and Observed Data for a Related Compound

CompoundSolventChemical Shift (δ, ppm)
This compound (Predicted) CDCl₃Aromatic and heteroaromatic carbons: δ 110-160
3-Hydroxypyridine researchgate.net-Data not available in the provided search results
2,3-Dichloropyridine chemicalbook.com-Data not available in the provided search results
2-Hydroxypyridine rsc.orgCDCl₃Specific shifts not detailed in search result

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl and pyridine rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, for instance, between the protons on one ring and the carbons on the other, confirming the linkage between the two aromatic systems.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C-H stretch (aromatic): Sharp peaks typically appearing above 3000 cm⁻¹.

C=C and C=N stretches (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretch: An absorption in the 1200-1300 cm⁻¹ range.

C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional GroupPredicted Frequency (cm⁻¹) for this compoundObserved Frequency (cm⁻¹) for 3-Hydroxypyridine nih.gov
O-H Stretch3200-3600 (broad)Data not specified
C-H Stretch (Aromatic)>3000Data not specified
C=C, C=N Stretches1400-1600Data not specified
C-O Stretch1200-1300Data not specified
C-Cl Stretch<800Not applicable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of this compound is expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions, and the presence of the hydroxyl group and chlorine atoms as auxochromes would influence the position and intensity of these bands. The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent used. A study on the UV spectrum of 3-hydroxypyridine provides some comparative context.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The mass spectrum would show a prominent molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be expected. The fragmentation pattern would likely involve the loss of radicals such as Cl, OH, and potentially the cleavage of the bond between the two aromatic rings, providing further structural confirmation. Data for the fragmentation of related dihydroxypyridines shows common losses of small neutral molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A typical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystal Structure Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)880.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.52
R-factor< 0.05

This table is illustrative and does not represent actual experimental data for the specified compound.

The analysis would likely reveal details about the planarity of the pyridine and dichlorophenyl rings and the dihedral angle between them. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, would be identified, providing insight into the crystal packing.

Chromatographic Methods for Purity and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and determining the purity of a sample. For a compound like this compound, a typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a suitable solvent system.

Hypothetical TLC Data:

Solvent System (v/v)Rf Value
Hexane:Ethyl Acetate (B1210297) (3:1)0.45
Dichloromethane:Methanol (95:5)0.60

This table is illustrative and does not represent actual experimental data.

Column Chromatography: For the purification of larger quantities, column chromatography is the standard method. A slurry of silica gel would be packed into a column, and the crude product mixture would be loaded onto the top. Elution with a solvent or a gradient of solvents would separate the desired compound from impurities. The fractions would be collected and analyzed by TLC to identify those containing the pure product. A patent describing the synthesis of the related compound, 2,3-dichloropyridine, mentions the use of silica gel chromatography for purification. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of highly pure samples, HPLC is often employed. A patent for the detection of a related compound, 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, specifies HPLC conditions that could be adapted. google.com

Hypothetical HPLC Parameters:

ParameterCondition
ColumnC18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~ 8.5 min

This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Investigations of 2 2,3 Dichlorophenyl 3 Hydroxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, researchers can identify characteristic bond stretching, bending, and torsional motions. This theoretical data is invaluable for interpreting experimental spectroscopic results and confirming the predicted molecular structure. For 2-(2,3-Dichlorophenyl)-3-hydroxypyridine, this analysis would help in assigning specific vibrational frequencies to the C-Cl, C-N, C-O, and O-H bonds, as well as the vibrations of the pyridine (B92270) and phenyl rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, FMO analysis would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis would offer insights into the nature of the chemical bonds in this compound, such as the degree of covalent and ionic character, and the interactions between the pyridine and dichlorophenyl moieties.

Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, a range of electronic structure and reactivity descriptors can be calculated using DFT. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical environments.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the excited state properties of molecules. It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra). For this compound, TD-DFT calculations would help to understand the electronic transitions that occur when the molecule absorbs light and to predict the wavelengths of maximum absorption.

Molecular Docking Simulations for Ligand-Target Interactions

This section would typically explore how this compound is predicted to bind to a specific biological target, such as a protein receptor or enzyme.

Prediction of Binding Modes and Affinities

This subsection would present data on the preferred orientation of the compound within the target's binding site and the calculated binding energy, often expressed in kcal/mol. This information helps to estimate the strength of the interaction.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Here, the specific non-covalent interactions stabilizing the ligand-target complex would be detailed. For a molecule like this compound, this would likely involve analyzing potential hydrogen bonds formed by the hydroxyl and pyridine groups, as well as π-π stacking interactions involving its aromatic rings.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations would provide insights into how the compound and its target behave over time in a simulated physiological environment. This analysis helps to assess the stability of the predicted binding pose and the flexibility of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies would be relevant if a series of related compounds had been synthesized and tested for biological activity.

Design of Molecular Descriptors

This would involve calculating various physicochemical and structural properties (descriptors) of the molecules in the series.

Statistical Models for Activity Prediction

Finally, a mathematical model would be built to correlate the molecular descriptors with the observed biological activity, enabling the prediction of activity for new, untested compounds.

Currently, the specific data required to populate these sections for this compound is not available in the reviewed scientific literature.

Due to a lack of publicly available research data specifically detailing the Prediction of Biological Activity Spectra (PASS) for the chemical compound this compound, this article cannot be generated as requested.

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Mechanistic and Preclinical Biological Activity Studies of 2 2,3 Dichlorophenyl 3 Hydroxypyridine

Molecular Pharmacology and Target Identification

The biological activity of 2-aryl-3-hydroxypyridine derivatives stems from their electronic properties, three-dimensional shape, and ability to engage with specific amino acid residues within the active or allosteric sites of proteins. The dichlorophenyl substituent plays a significant role in modulating these properties through steric and electronic effects.

The 3-hydroxypyridine (B118123) core is a known metal-binding pharmacophore, a property that is central to its mechanism of inhibiting various metalloenzymes. acs.org This class of compounds has been investigated for its inhibitory potential against several key enzymes.

Kinase Inhibition : The pyridine (B92270) ring is a common hinge-binding motif in many kinase inhibitors. nih.gov While direct studies on 2-(2,3-Dichlorophenyl)-3-hydroxypyridine are not prominent in publicly available literature, the related pyrido[2,3-d]pyrimidin-7-one scaffold has been explored for its kinase inhibitory activity. For instance, derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one have been identified as inhibitors of kinases like c-Src and Abl. The 2,6-dichlorophenyl group in these analogs is crucial for potency, fitting into a hydrophobic pocket in the enzyme's active site. It is plausible that the 2-(2,3-dichlorophenyl) moiety in a 3-hydroxypyridine scaffold would serve a similar role in orienting the molecule and providing favorable hydrophobic interactions within the ATP-binding site of susceptible kinases. The pyridinone tautomer of the 3-hydroxy-pyridine core is often involved in these interactions. nih.gov

Prolyl Hydroxylase (PHD) Inhibition : Prolyl hydroxylase domain (PHD) enzymes are non-heme, iron-dependent dioxygenases that regulate the stability of Hypoxia-Inducible Factor (HIF). nih.gov The inhibition of PHDs stabilizes HIF, promoting the transcription of genes involved in erythropoiesis and other adaptive responses to hypoxia. The 3-hydroxypyridine core, particularly in its pyridinone tautomeric form, can act as a bidentate chelator of the active site Fe(II) ion, displacing the native 2-oxoglutarate co-substrate. google.com This chelation is a key mechanism for many PHD inhibitors. nih.gov The aryl group at the 2-position explores a distinct pocket of the active site, and its substitution pattern is critical for potency and selectivity.

Other Enzymes : The related 3-hydroxypyridinone scaffold has been successfully utilized to design inhibitors for other enzymes, such as the influenza PA endonuclease, which contains a dinuclear metal center. acs.org In these inhibitors, the hydroxypyridinone core directly coordinates with the manganese ions in the enzyme's active site, demonstrating the versatility of this chemical motif in targeting metalloenzymes. acs.org

Beyond enzyme inhibition, the 2-aryl-3-hydroxypyridine scaffold has the potential to interact with various G protein-coupled receptors (GPCRs) and nuclear receptors.

S1P4 Receptor : The Sphingosine-1-phosphate receptor 4 (S1P4) is a GPCR primarily expressed in hematopoietic and lymphoid tissues that plays a role in immune cell trafficking and function. nih.govwikipedia.org The S1P4 receptor is activated by the endogenous lipid sphingosine-1-phosphate (S1P). wikipedia.org Modulators of S1P receptors often feature a polar head group that mimics the phosphate (B84403) of S1P and a hydrophobic tail that occupies a lipid-binding pocket. While specific data on this compound is not available, its amphipathic nature—a polar hydroxypyridine head and a hydrophobic dichlorophenyl tail—makes it a candidate for investigation. The development of selective agonists has shown that non-lipid structures can achieve high potency at S1P receptors. scripps.edu

Estrogen Receptors : The estrogen receptor (ER) is a nuclear receptor that binds to its ligand, estradiol, and regulates gene transcription. Anti-estrogen therapies are critical in hormone-dependent cancers. The classical pharmacophore for ER ligands includes a phenolic hydroxyl group, which is essential for binding, and a hydrophobic core that mimics the steroid structure. Studies on hydroxy-3-(hydroxyphenyl)indoles have demonstrated the relationship between structure and ER affinity, where the hydroxyl groups are critical for interaction. nih.gov The 3-hydroxypyridine moiety could potentially act as a bioisostere for the phenolic group required for ER binding.

A crucial aspect of the chemistry and biological activity of 3-hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridine, the major tautomer is the zwitterionic pyridinium-3-olate form in polar solvents, though it can also exist in the neutral hydroxy form. This equilibrium is highly sensitive to the solvent environment and substitution patterns. wuxibiology.comsemanticscholar.org

The different tautomers present distinct pharmacophoric features. The 3-hydroxy form is an aromatic phenol-like structure, while the pyridone form is non-aromatic and features a hydrogen bond donor (N-H) and a carbonyl acceptor (C=O). wuxibiology.com This difference is critical for biological interactions. For instance, in enzyme inhibition, the pyridone tautomer is often the active form for chelating metal ions in enzyme active sites, such as in PHD inhibitors. acs.orgnih.gov The ability of a ligand to switch between tautomeric forms can be leveraged in catalysis and, by extension, in biological activity, allowing a single molecule to accommodate different steps in a catalytic cycle or bind to different receptor conformations. nih.gov

Equilibrium of 3-Hydroxypyridine Tautomers
Tautomeric forms of 3-hydroxypyridine, showing the hydroxy form and the zwitterionic pyridone form.
The tautomeric equilibrium between the neutral 3-hydroxypyridine and its zwitterionic pyridone form is influenced by solvent polarity and substitution, affecting its biological target interactions.

Structure-Activity Relationships (SAR) for Biological Potency

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, SAR focuses on the roles of the pyridine core, the hydroxyl group, and the substituents on the phenyl ring.

The nature and position of substituents on both the pyridine and the phenyl rings dramatically influence biological activity.

Phenyl Ring Substituents : The 2,3-dichloro substitution pattern on the phenyl ring is critical. Halogen atoms like chlorine are electron-withdrawing and increase lipophilicity. Their position dictates the conformation of the molecule by influencing the dihedral angle between the phenyl and pyridine rings. SAR studies on related 2-arylpyridine anticonvulsants showed that ortho- and meta-substituents on the phenyl ring were associated with the highest activity. nih.gov In a series of pyrido[2,3-d]pyrimidin-7-one kinase inhibitors, the 2,6-dichlorophenyl moiety was found to be optimal for binding in a hydrophobic pocket, indicating that di-substitution with chlorine is favorable for interacting with specific hydrophobic regions of protein targets.

Pyridine Ring Substituents : Modifications to the pyridine ring itself also have a significant impact. For example, in a series of 3-hydroxypyridine-2-thione based HDAC inhibitors, extending the linker region and modifying the surface recognition group led to potent and selective compounds. nih.gov This indicates that all parts of the scaffold contribute to the final biological profile.

The table below summarizes SAR findings for various pyridine derivatives, illustrating the impact of different substituents on antiproliferative activity.

Data adapted from studies on various pyridine derivatives, illustrating general SAR principles. mdpi.com

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. ufrj.brpressbooks.pub This involves substituting one chemical group with another that has similar physical or chemical properties.

Pyridine Core Modifications : The pyridine ring itself can be replaced with other heterocycles. For instance, pyrazolopyridine cores have been successfully used as hinge-binding motifs in numerous kinase inhibitors. nih.gov The choice of heterocycle affects the geometry and hydrogen bonding pattern presented to the target.

Hydroxyl Group Bioisosteres : The 3-hydroxyl group is critical for activity in many cases, often acting as a hydrogen bond donor or a metal chelator. drugdesign.org Classical bioisosteres for a hydroxyl group include -NH2 and -SH. A non-classical bioisostere for a phenol (B47542) is an N-acyl sulfonamide, which can maintain the acidic proton while altering other properties. nih.gov In the context of influenza endonuclease inhibitors, the carboxylic acid moiety of a parent compound was replaced with various isosteres on a hydroxypyridinone scaffold, leading to potent analogs with different physicochemical properties. acs.org

Phenyl Ring Bioisosteres : The dichlorophenyl group is primarily a hydrophobic space-filling element. It can be replaced by other substituted aryl or heteroaryl rings to probe the binding pocket for additional interactions or to fine-tune electronic properties. For example, replacing a phenyl ring with a thiophene (B33073) or pyridine can introduce new hydrogen bonding capabilities and alter the molecule's metabolic profile.

The table below shows examples of bioisosteric replacements and their effects on the activity of hydroxypyridinone-based inhibitors.

Data adapted from a study on influenza endonuclease inhibitors, illustrating the impact of bioisosteric modifications. acs.org

Cellular and Sub-Cellular Mechanisms of Action

The progression of the cell cycle is intricately regulated by the dynamic instability of microtubules. These cytoskeletal polymers are essential for the formation of the mitotic spindle, which ensures the accurate segregation of chromosomes during cell division. The cell cycle itself is driven by cyclin-dependent kinases (CDKs), such as Cdc2. nih.gov

During mitosis, microtubules become significantly more dynamic. This shift is characterized by a twofold increase in the frequency of catastrophe (the switch from growing to shrinking) and a nearly fourfold decrease in the frequency of rescue (the switch from shrinking to growing) when compared to interphase cells. nih.gov The time microtubules spend in a paused state is also dramatically reduced during mitosis. nih.gov

The localization of key regulatory proteins like Cdc2 changes throughout the cell cycle. In prophase, Cdc2 is associated with condensing chromatin. However, as the cell progresses to prometaphase, Cdc2 is recruited to the microtubules of the developing spindle. nih.gov The modulation of microtubule dynamics is influenced by various microtubule-interacting proteins, many of which are modified by cell cycle-dependent phosphorylation. nih.gov The use of agents that disrupt microtubule dynamics, such as those that stabilize microtubules, can arrest cells in metaphase and impede the transition to anaphase. nih.gov

Interestingly, some cancer types, such as colorectal cancer (CRC) with APC mutations, exhibit elevated levels of phosphorylated eIF2α (p-eIF2α) despite having increased rates of protein synthesis. nih.gov In these cases, the proper sensing of p-eIF2α levels by the eIF2B complex is crucial for cell viability. nih.gov The eIF2B complex is a decamer, and its ability to sense p-eIF2α is mediated by its δ and α subunits. nih.gov Disrupting the interaction between eIF2Bδ and p-eIF2α or depleting the eIF2Bα subunit can impair the viability of these cancer cells, highlighting this pathway as a potential therapeutic target. nih.gov This indicates that in certain contexts, the eIF2α phosphorylation pathway is co-opted to support an oncogenic translation program that promotes the synthesis of growth-promoting mRNAs. nih.gov

The 3-hydroxypyridine scaffold is a core feature of compounds known for their antioxidant properties. nih.gov The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals. The mechanism of action can involve hydrogen atom transfer (HAT), which is a dominant process in the scavenging of certain types of radicals. nih.gov

Studies on related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the presence and position of hydroxyl groups are critical for antioxidant activity. nih.gov For instance, the enol hydroxyl group is often crucial for the radical scavenging effect. nih.gov It has been demonstrated that one molecule of an antioxidant compound can scavenge multiple free radicals. nih.gov The antioxidant activity of 3-hydroxypyridine derivatives has been shown to be protective in models of hypoxia and reoxygenation, suggesting a role in mitigating cellular damage caused by oxidative stress. nih.gov

Furthermore, theoretical investigations into the antioxidant behavior of molecules like 3-hydroxyanthranilic acid reveal that they can act as excellent scavengers of peroxyl radicals in both lipid and aqueous environments. rsc.org However, the presence of metal ions can sometimes lead to a pro-oxidant effect, where the compound reduces metal ions like Cu(II) to Cu(I), which can then promote the production of highly reactive hydroxyl radicals via Fenton-like reactions. rsc.org

Certain molecules can interact with DNA through various modes, including intercalation, where the compound inserts itself between the base pairs of the DNA double helix. nih.govmdpi.comnih.gov This interaction can be investigated using techniques such as absorption spectral titration, ethidium (B1194527) bromide displacement assays, and circular dichroism spectroscopy. nih.gov A strong binding affinity is often indicative of an intercalative mode of interaction. nih.gov

Such interactions can have significant consequences for DNA integrity. For example, some compounds are capable of cleaving pBR322 plasmid DNA in a concentration-dependent manner. nih.gov At the cellular level, this can translate to the induction of DNA fragmentation. nih.gov This damage can block DNA transcription and replication, leading to cell cycle arrest and, ultimately, the induction of apoptosis (programmed cell death), often through a mitochondria-mediated pathway. nih.gov The ability of a compound to enter the cell and target DNA is a critical aspect of its biological activity. nih.gov

In Vitro Efficacy Assessment (Non-Clinical)

The antiproliferative activity of chemical compounds against various cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov A reduction in cell viability in the presence of a compound suggests cytotoxic or antiproliferative effects.

The efficacy of a compound is often quantified by its IC50 value, which is the concentration required to inhibit the growth of 50% of the cell population. nih.gov Compounds exhibiting lower IC50 values are considered more potent. For instance, various derivatives of 3-hydroxypyridin-4-one have been tested against cell lines such as A549 (lung carcinoma), SW480 (colorectal adenocarcinoma), and CH1/PA-1 (ovarian teratocarcinoma), demonstrating a range of cytotoxic activities. nih.gov

Below is an interactive table summarizing the antiproliferative activity of selected 3-hydroxypyridin-4-one derivatives against different cancer cell lines, as determined by the MTT assay.

Antimicrobial Spectrum and Mechanism of Action (e.g., against bacteria, fungi)

Research into hydroxypyridone derivatives has revealed a notable antimicrobial profile, particularly against Gram-positive bacteria. nih.govtandfonline.com Studies on a variety of synthesized hydroxypyridones demonstrated significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govtandfonline.com In contrast, the activity against Gram-negative bacteria was generally less pronounced. nih.govtandfonline.com

Certain hydroxypyridone derivatives have also shown promising antifungal activity. A number of compounds were identified as having considerable growth inhibitory effects on Candida albicans, with some demonstrating potency comparable to the standard antifungal agent, Clotrimazole. nih.gov The broad antimicrobial potential of pyridine-containing compounds is well-documented, with various derivatives exhibiting activity against a wide range of bacterial and fungal pathogens. nih.gov

The precise mechanism of action for these hydroxypyridine derivatives is not fully elucidated in the available literature but is an active area of investigation for many classes of antimicrobial compounds. mdpi.comnih.govmdpi.com For many antimicrobial agents, the mechanism involves disruption of the microbial cell membrane or wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 1: Antimicrobial Activity of Selected Hydroxypyridone Derivatives

Compound/ClassTest OrganismActivityReference
HydroxypyridonesStaphylococcus aureusSignificant Inhibition nih.govtandfonline.com
HydroxypyridonesBacillus subtilisSignificant Inhibition nih.govtandfonline.com
HydroxypyridonesGram-negative bacteriaLower Activity nih.govtandfonline.com
Select HydroxypyridonesCandida albicansAppreciable Inhibition nih.gov

This table summarizes general findings for the class of hydroxypyridone derivatives and does not represent data for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dichlorophenyl)-3-hydroxypyridine, and what factors influence yield optimization?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling a 2,3-dichlorophenyl group to a pyridine precursor via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters include:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .

  • Stoichiometry: Aryl halide-to-pyridine precursor ratio of 1.2:1 to drive completion.

  • Protecting groups: Use tert-butyldimethylsilyl (TBS) for the hydroxyl group to prevent undesired reactivity .
    Yield optimization requires inert atmospheres (N₂/Ar) and rigorous purification (column chromatography or recrystallization).

    Table 1. Synthesis Optimization Parameters

    ParameterOptimal RangeEvidence Source
    Reaction Temperature80–100°C
    CatalystPd(PPh₃)₄
    SolventDMF or THF

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., hydroxyl proton at δ 5.2–5.8 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy).

  • HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in structurally similar dichlorophenyl-pyridine derivatives .

    Table 2. Characterization Techniques

    TechniqueApplicationEvidence Source
    ¹H/¹³C NMRStructural Confirmation
    HRMSMolecular Weight

Q. What safety precautions are necessary when handling this compound?

  • Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation; decomposition under heat may release HCl gas .
  • Waste Disposal: Classify as hazardous and use certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer: Discrepancies often stem from:

  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Purity Validation: Use orthogonal methods (HPLC + NMR) to exclude batch-to-batch impurities .
  • Dose-Response Studies: Perform triplicate experiments with positive controls (e.g., kinase inhibitors for enzyme assays) .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

  • Answer:

  • Salt Formation: Hydrochloride salts enhance aqueous solubility (e.g., 10 mM in PBS) .
  • Prodrug Design: Esterify the hydroxyl group to improve membrane permeability.
  • Structural Modifications: Introduce hydrophilic groups (e.g., -NH₂) on the pyridine ring, as seen in 3-amino-2-hydroxypyridine derivatives .

Q. What computational modeling approaches predict the interaction mechanisms of this compound with biological targets?

  • Answer:

  • Molecular Docking (AutoDock Vina): Identifies binding modes to enzymes/receptors (e.g., kinases) .
  • Molecular Dynamics (MD): Simulates ligand-target stability over 100-ns trajectories (AMBER/GROMACS) .
  • QSAR Models: Correlate Cl-substitution patterns with IC₅₀ values to guide structural optimization .

Data Contradiction Analysis

  • Example: Conflicting IC₅₀ values in kinase inhibition assays may arise from:
    • Enzyme Isoforms: Test across isoforms (e.g., JAK2 vs. JAK3) to confirm selectivity.
    • Buffer Conditions: Varying pH or ionic strength alters compound protonation and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.